molecular formula C10H12N4O4 B13387452 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

Cat. No.: B13387452
M. Wt: 252.23 g/mol
InChI Key: RPZDLTVHZJHPAW-UHFFFAOYSA-N
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Description

3’-Deoxyinosine is a purine nucleoside analog where the hydroxy group at the 3’ position of inosine is replaced by a hydrogen atom . This compound is structurally similar to inosine but lacks the 3’-hydroxyl group, which significantly alters its chemical and biological properties.

Properties

IUPAC Name

9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZDLTVHZJHPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxyinosine typically involves the deoxygenation of inosine. One common method is the use of selective reduction reactions where the 3’-hydroxyl group is replaced by a hydrogen atom. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator .

Industrial Production Methods

Industrial production of 3’-Deoxyinosine may involve biotechnological approaches using recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inosine to 3’-Deoxyinosine through enzymatic pathways .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hypoxanthine derivatives and modified nucleosides that can be used in further chemical or biological applications .

Mechanism of Action

3’-Deoxyinosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by pairing with cytosine instead of adenine. This leads to A:T to G:C transition mutations. The compound is recognized and excised by specific DNA repair enzymes, such as endonuclease V, which initiates the repair process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxyinosine is unique due to its specific pairing properties and its role in inducing mutations, which makes it a valuable tool in genetic and biochemical research. Its ability to be selectively incorporated into DNA and recognized by repair enzymes distinguishes it from other nucleoside analogs .

Biological Activity

The compound 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol, also known by its CAS number 3608-58-0, is a purine derivative that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H13N5O4
Molecular Weight: 267.24132 g/mol
CAS Number: 3608-58-0

PropertyValue
Molecular FormulaC10H13N5O4
Molecular Weight267.24132 g/mol
Boiling PointNot specified
Storage ConditionsCool, dry place

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, which allows it to interact with various enzymes and receptors involved in nucleic acid metabolism. Its hydroxymethyl group enhances its solubility and bioavailability, potentially improving its efficacy as a therapeutic agent.

Antiviral Activity

Research has indicated that compounds structurally related to 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol exhibit antiviral properties. For instance, studies have shown that similar purine derivatives can inhibit viral RNA synthesis by interfering with the viral polymerase complex . This mechanism is crucial in the development of antiviral therapies targeting RNA viruses.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit the activity of specific enzymes within the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition is significant as it reduces the virulence factor secretion in bacteria such as Escherichia coli and Salmonella, thereby potentially mitigating infections caused by these pathogens .

Case Studies

  • Antiviral Screening
    A study focused on the antiviral properties of various purine derivatives included 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol. The compound demonstrated significant inhibitory effects against several RNA viruses in vitro, suggesting a promising avenue for further development as an antiviral agent .
  • T3SS Inhibition Assay
    In a recent investigation into T3SS inhibitors, this compound was screened alongside other derivatives. Results indicated that it effectively reduced the secretion of virulence factors by approximately 50% at concentrations around 50 μM, supporting its potential application in treating bacterial infections .

Pharmacological Studies

Pharmacological studies have highlighted the potential of this compound in modulating immune responses and inhibiting pathogenic processes. Its ability to downregulate key virulence factors positions it as a candidate for further exploration in therapeutic contexts.

Toxicity and Safety Profile

Initial toxicity assessments indicate that 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol exhibits low cytotoxicity at therapeutic concentrations. This safety profile is crucial for its consideration in clinical applications .

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